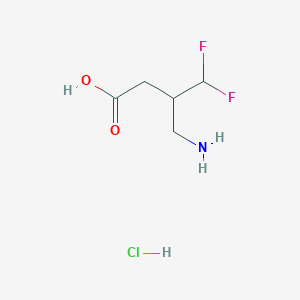
4-Amino-3-(difluoromethyl)butanoic acid hydrochloride
Vue d'ensemble
Description
“4-Amino-3-(difluoromethyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1378736-74-3 . It has a molecular weight of 189.59 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “4-Amino-3-(difluoromethyl)butanoic acid hydrochloride” is1S/C11H13F2NO2.ClH/c12-11(13)8-3-1-7(2-4-8)9(6-14)5-10(15)16;/h1-4,9,11H,5-6,14H2,(H,15,16);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder and has a molecular weight of 189.59 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Antiviral Agent Development
4-Amino-3-(difluoromethyl)butanoic acid hydrochloride: has been studied for its potential as an antiviral agent. Researchers have utilized density functional theory (DFT) calculations for the molecular design of new butanoic acid derivatives, including this compound, to evaluate their bioactivity . The goal is to develop new medications that can effectively combat viral infections with improved pharmacokinetic properties.
Neuropathic Pain Treatment
This compound is also known as Gabapentin hydrochloride , a medication widely used to treat conditions like epilepsy, neuropathic pain, and restless leg syndrome. Its mechanism involves modulating the release of excitatory neurotransmitters, providing relief from chronic pain.
Cancer Research
Butanoic acid derivatives, including 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride , have been explored for their anti-tumor functions. They act as histone deacetylase (HDAC) inhibitors, which can induce apoptosis in cancer cells and have potential applications in preventing colorectal cancer .
Pharmaceutical Testing
The compound is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development processes . Its purity and stability make it an ideal candidate for such applications.
Material Science
In material science, this compound’s derivatives are valuable for creating new materials with specific properties. The DFT studies help in predicting the stability and reactivity of these materials, which can be crucial for various industrial applications .
Fungicide Development
Research has been conducted on the synthesis of fungicidally active succinate dehydrogenase inhibitors using derivatives of butanoic acid, including 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride . These compounds are designed to mimic the structure of pyrazole carboxamides and have applications in agriculture as fungicides .
Safety and Hazards
Propriétés
IUPAC Name |
3-(aminomethyl)-4,4-difluorobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2.ClH/c6-5(7)3(2-8)1-4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDOUPOAESIDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)C(F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(difluoromethyl)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)
![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)



![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)





